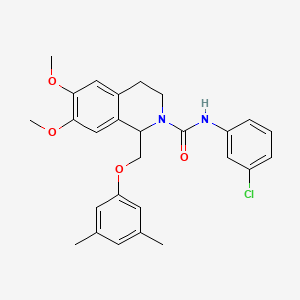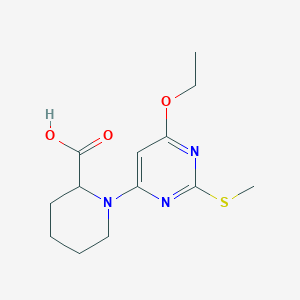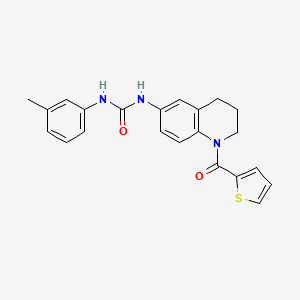
1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea is a compound that has been extensively studied for its potential applications in scientific research. This compound is a urea derivative that has been synthesized using various methods, and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
Wissenschaftliche Forschungsanwendungen
Flexible Acetylcholinesterase Inhibitors Synthesis
Research into acetylcholinesterase inhibitors, which are critical for treating conditions like Alzheimer's disease, has shown the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas. These compounds, related to the target molecule, exhibit high inhibitory activities due to their ability to interact efficiently with enzyme hydrophobic binding sites. This demonstrates the compound's role in designing potential therapeutic agents (Vidaluc et al., 1995).
Povarov Reaction and Tetrahydroquinolines
The Povarov reaction, a method for synthesizing 1,2,3,4-tetrahydroquinolines (THQs), leverages compounds similar to the one . This reaction is fundamental in creating complex organic frameworks found in many biologically active molecules. Recent developments in catalytic asymmetric protocols for this reaction highlight its significance in the synthesis of enantioenriched compounds, offering a modular approach to constructing tetrahydroquinoline derivatives (Fochi et al., 2013).
Development of Hydrogen-Bond Donor Catalysts
Studies into hydrogen-bond (HB) donor catalysts have shown the creation of compounds with quinazoline or benzothiadiazine skeletons. These catalysts, resembling the structural functionality of the thiophene-2-carbonyl urea compound, facilitate highly enantioselective transformations. This catalytic activity is crucial for synthesizing asymmetric molecules with potential application in drug development and other areas requiring specific molecular orientation (Inokuma et al., 2011).
Chemosensors for Metal Ion Detection
The structural elements of thiophene-2-carbonyl urea derivatives have been employed in the design of chemosensors for the selective detection of metal ions, such as Pd2+. These compounds serve as fluorescent turn-off sensors, showcasing the utility of the thiophene moiety in environmental monitoring and the development of diagnostic tools. The high selectivity and sensitivity of these sensors underline the compound's applicability in analytical chemistry (Shally et al., 2020).
Synthesis of Highly Functionalized Compounds
The compound is instrumental in synthesizing highly functionalized tetrahydroisoquinolines. These molecules are pivotal in creating novel drugs and materials due to their enriched chemical functionality. The ability to form new benzene rings through domino reactions, leading to complex molecular frameworks, illustrates the compound's importance in synthetic organic chemistry (Balamurugan et al., 2011).
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-15-5-2-7-17(13-15)23-22(27)24-18-9-10-19-16(14-18)6-3-11-25(19)21(26)20-8-4-12-28-20/h2,4-5,7-10,12-14H,3,6,11H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTYEUKZVHZESD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

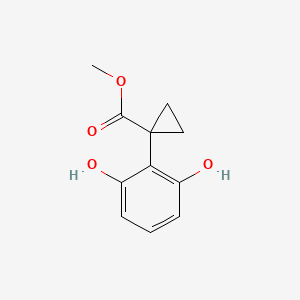
![3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2770765.png)

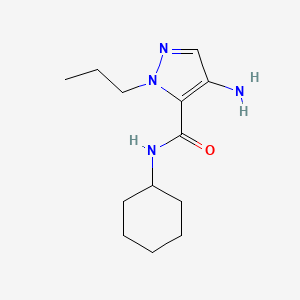
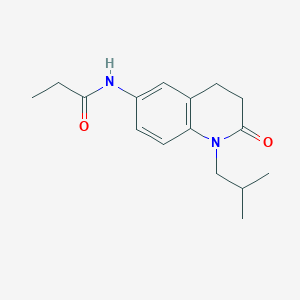
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2770772.png)
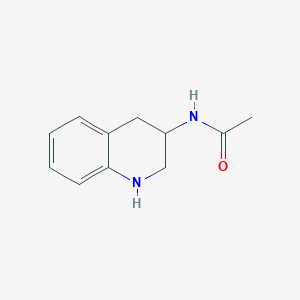
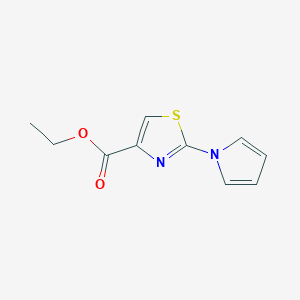
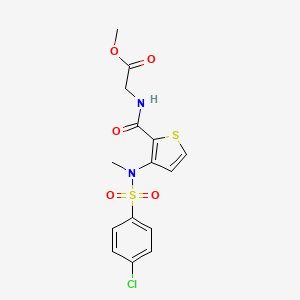
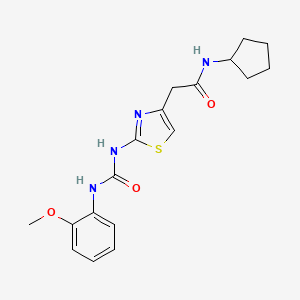
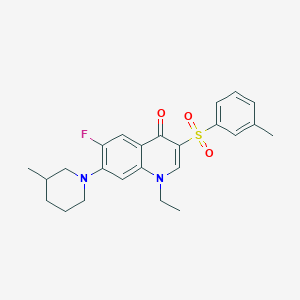
![N-[4-(3-Cyanopyridin-2-yl)oxycyclohexyl]prop-2-enamide](/img/structure/B2770782.png)
